molecular formula C11H9NO4 B2756502 (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid CAS No. 52208-61-4

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Cat. No. B2756502
CAS RN: 52208-61-4
M. Wt: 219.196
InChI Key: PNBCSFDZKNXAAK-UHFFFAOYSA-N
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Description

“(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid” is a unique chemical compound with the empirical formula C11H9NO4 . It has a molecular weight of 219.19 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)CN1C(=O)Cc2ccccc2C1=O . The InChI is 1S/C11H9NO4/c13-9-5-7-3-1-2-4-8(7)11(16)12(9)6-10(14)15/h1-4H,5-6H2,(H,14,15) .

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel approach to the synthesis of key intermediates including 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acid was developed, essential for the creation of biologically active substances with anticonvulsant action (El Kayal et al., 2019).
  • In the synthesis of 2,6‐Dioxo‐1,2,3,4,5,6‐hexahydroindoles, acetal-protected derivatives of 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acids played a crucial role, leading to the formation of new 5,8,9,10‐Tetrahydro‐6H‐indolo[2,1‐a]isoquinolin‐9‐ones (Juma et al., 2009).

Crystal Structures and Characterization

  • Organotin(IV) carboxylates based on 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acid were synthesized and characterized, demonstrating diverse molecular architectures and coordination modes (Xiao et al., 2013).
  • The reaction conditions in the synthesis of imide derivatives, including those derived from 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acid, were found to significantly influence reaction paths and gel formation (Singh & Baruah, 2008).

Antitumor and Luminescent Properties

  • Certain derivatives of 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acid were studied for their luminescent properties and potential antitumor activities, revealing promising results (Xiao et al., 2017).

Molecular Interactions and Reactivity

  • A comprehensive study on derivatives of 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acid as calpain inhibitors was conducted, providing insights into their potential therapeutic applications (Alonso et al., 2010).

Fluorescence and Nanoaggregates

  • 1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl acetic acid derivatives exhibited aggregation-enhanced emission in nanoaggregates, offering potential for innovative applications in fluorescence and material sciences (Srivastava et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

2-(1,3-dioxo-4H-isoquinolin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-5-7-3-1-2-4-8(7)11(16)12(9)6-10(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBCSFDZKNXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966972
Record name (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

CAS RN

5254-61-5, 52208-61-4
Record name (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
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